Basic red 76

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

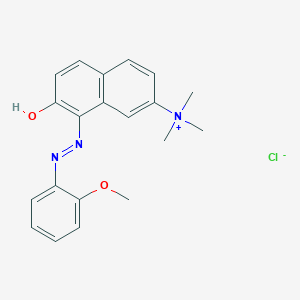

[7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.ClH/c1-23(2,3)15-11-9-14-10-12-18(24)20(16(14)13-15)22-21-17-7-5-6-8-19(17)25-4;/h5-13H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWXSHNPRUMJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=CC=C3OC)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879784 | |

| Record name | C.I. Basic Red 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68391-30-0 | |

| Record name | Basic Red 76 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68391-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic red 76 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenaminium, 7-hydroxy-8-[2-(2-methoxyphenyl)diazenyl]-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 76 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [7-hydroxy-8-[(2-methoxyphenyl)azo]-2-naphthyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Basic Red 76

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76, also known by its Colour Index name C.I. 12245, is a cationic monoazo dye.[1] Its chemical structure features a substituted naphthalene (B1677914) ring system linked to a methoxyphenyl group via an azo bridge, and it possesses a quaternary ammonium (B1175870) group which imparts a positive charge.[2] This structure is responsible for its characteristic brilliant red color.[2] While primarily utilized as a direct dye in semi-permanent hair coloring formulations due to its affinity for the negatively charged surface of hair proteins, understanding its photophysical properties is crucial for assessing its potential in other applications, such as biological staining or as a component in photosensitive materials.[1][2] This guide provides a comprehensive overview of the available data on the photophysical properties of this compound and outlines detailed experimental protocols for their determination.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium chloride | [1] |

| C.I. Name | This compound, C.I. 12245 | [1] |

| CAS Number | 68391-30-0 | [3] |

| Molecular Formula | C₂₀H₂₂ClN₃O₂ | [4] |

| Molecular Weight | 371.86 g/mol | [4] |

| Appearance | Red powder | [3] |

| Solubility | Water soluble | [3] |

| Melting Point | 200 °C | [3] |

| logP (o/w) | -1.78 | [3] |

Photophysical Properties

The interaction of this compound with light is the basis of its color and potential for fluorescence-based applications. The key photophysical parameters include its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime.

UV-Visible Absorption

This compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are attributed to π→π* electronic transitions within the conjugated aromatic system. The reported absorption maxima are summarized in Table 2. The peak in the visible region is responsible for its red appearance.

| Absorption Maximum (λmax) | Purity of Sample | Reference |

| 235 nm | 62% | [3][4] |

| 332 nm | 80% | [3][4] |

| 503 nm | Not Specified |

Fluorescence Properties

However, studies on structurally related naphthalene-based azo dyes indicate that their fluorescence properties can be influenced by factors such as substitution patterns and environmental conditions like protonation.[5][6] For some naphthalene-based azo dyes, fluorescence has been observed, though often with low quantum yields.[5] Protonation of the azo group in some of these related dyes has been shown to inhibit photoisomerization, which could potentially lead to an increase in fluorescence, although the overall quantum yields remained low.[5][6]

Given the lack of specific data for this compound, it is reasonable to hypothesize that it is likely a very weak fluorophore. Experimental determination of its fluorescence properties is necessary for a definitive characterization.

Experimental Protocols

To address the gap in the photophysical data for this compound, the following sections detail the experimental methodologies for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.[2][3]

Diagram: Synthesis of this compound

Caption: Synthesis of this compound via diazotization and azo coupling.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound.

Diagram: UV-Visible Absorption Spectroscopy Workflow

Caption: Workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of this compound.

Diagram: Fluorescence Spectroscopy Workflow

Caption: Workflow for fluorescence emission spectroscopy.

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.

Diagram: Quantum Yield Determination Workflow

Caption: Workflow for comparative quantum yield measurement.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime (τ) can be measured using the TCSPC technique.

Diagram: TCSPC Experimental Workflow

Caption: Workflow for TCSPC fluorescence lifetime measurement.

Conclusion

This compound is a well-characterized cationic azo dye in terms of its basic chemical and physical properties, as well as its UV-Visible absorption spectrum. However, a significant gap exists in the scientific literature regarding its fluorescence properties. Based on the behavior of structurally similar naphthalene-based azo dyes, it is likely that this compound is a very weak fluorophore. The experimental protocols provided in this guide offer a clear pathway for the comprehensive photophysical characterization of this molecule. Such data would be invaluable for assessing its suitability for novel applications beyond its current use in hair colorants, particularly in fields where well-defined photophysical behavior is a prerequisite.

References

Technical Guide on the Photophysical Characterization of Basic Red 76

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the photophysical properties of Basic Red 76, with a specific focus on fluorescence quantum yield and lifetime. Due to a lack of available published data for these specific parameters, this guide details the standardized experimental protocols for their determination.

Introduction to this compound

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting photophysical experiments.

| Property | Value | Source |

| CAS Number | 68391-30-0 | [2][3] |

| Molecular Formula | C₂₀H₂₂ClN₃O₂ | [2][3] |

| Molecular Weight | 371.9 g/mol | [2] |

| Appearance | Red powder | [4] |

| Solubility | Water soluble | [4][5] |

| Melting Point | 200°C | [4][5] |

| Log P (Octanol-Water) | -1.78 | [4][5] |

| UV-Vis λmax | 235 nm, 332 nm | [4][5] |

Fluorescence Quantum Yield: Principles and Measurement

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[6] A high quantum yield is a prerequisite for applications requiring bright fluorescent probes.

The most common and reliable method for determining the fluorescence quantum yield is the comparative method (Williams et al.), which measures the fluorescence of the sample relative to a well-characterized standard with a known quantum yield.[6][7]

Principle: The quantum yield of an unknown sample (ΦX) can be calculated by comparing its integrated fluorescence intensity to that of a standard (ΦST) with a known quantum yield value, using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent. If the same solvent is used for both sample and standard, this term cancels out.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

High-purity spectroscopic grade solvent

-

Quantum yield standard (e.g., Quinine Sulfate, Rhodamine 6G, Fluorescein)[8]

-

This compound sample

-

10 mm path length quartz cuvettes

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions for both the this compound sample and the chosen quantum yield standard in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the selected excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer (e.g., at the absorption maximum of this compound).

-

For each dilution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.

-

Maintain identical experimental settings (e.g., excitation and emission slit widths) for all measurements.[8]

-

Measure a solvent blank and subtract its spectrum from each sample and standard spectrum.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.[8]

-

For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Perform a linear regression on both datasets to determine their gradients (GradX and GradST).

-

Calculate the quantum yield of this compound using the equation above.

-

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Fluorescence Lifetime: Principles and Measurement

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can be used to probe factors like ion concentrations, pH, and molecular binding.[9][10]

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[11][12][13]

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse ("START") and the detection of the first emitted photon ("STOP"). By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. The fluorescence lifetime (τ) is then extracted by fitting this decay curve to an exponential function.[14][15]

Materials and Equipment:

-

TCSPC Spectrometer System, including:

-

Pulsed light source (picosecond laser or LED)

-

High-speed single-photon detector (e.g., PMT, SPAD)

-

TCSPC electronics (Time-to-Amplitude Converter, Constant Fraction Discriminators)

-

-

This compound solution

-

Scattering solution (for Instrument Response Function measurement)

-

Cuvette

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute suspension of non-fluorescent nanoparticles) in place of the sample. This records the system's intrinsic time resolution.[15]

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution. The concentration should be dilute to avoid aggregation and re-absorption effects.

-

Collect photon arrival time data until a sufficient number of counts (typically >10,000 in the peak channel) are acquired to form a smooth decay curve. The photon collection rate should be kept low (typically <5% of the laser repetition rate) to avoid "pulse pile-up" artifacts.[15]

-

-

Data Analysis:

-

The collected data forms a histogram of photon counts versus time.

-

Perform a deconvolution of the measured fluorescence decay with the recorded IRF.

-

Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

Caption: Simplified Jablonski diagram of molecular photophysical processes.

Conclusion

While this compound is established as a cosmetic colorant, its potential in fluorescence-based applications remains unexplored due to the absence of key photophysical data. This guide provides the necessary framework for researchers to characterize its fluorescence quantum yield and lifetime. By employing standardized methodologies such as the comparative method for quantum yield and TCSPC for lifetime analysis, a comprehensive photophysical profile of this compound can be established, paving the way for its evaluation in novel scientific and technological domains.

References

- 1. This compound [benchchem.com]

- 2. This compound | C20H22ClN3O2 | CID 110099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Manufacturer,Supplier and Exporter [vanshichemicals.co.in]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. static.horiba.com [static.horiba.com]

- 7. iss.com [iss.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Fluorescence lifetime measurements [uniklinikum-jena.de]

- 11. horiba.com [horiba.com]

- 12. horiba.com [horiba.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 15. edinst.com [edinst.com]

Spectroscopic Analysis of Basic Red 76 in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Basic Red 76 and Solvatochromism

This compound, with the IUPAC name [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium chloride, is a monoazo dye.[1][2] Its molecular structure features a delocalized π-electron system, which is responsible for its color, and a permanent positive charge, making it a cationic dye.[2][3] Such dyes are known to exhibit solvatochromism, a phenomenon where the color of a solution changes with the polarity of the solvent.[4] This change is due to differential solvation of the ground and excited electronic states of the dye molecule, which alters the energy gap between them.[5]

The study of solvatochromism provides valuable insights into the photophysical properties of a molecule and its interactions with the surrounding medium. This is particularly relevant in fields like drug development, where understanding a molecule's behavior in different environments is crucial, as well as in the formulation of products such as hair dyes.[3][6]

Spectroscopic Properties of this compound

The interaction of this compound with solvents of varying polarities is expected to influence its absorption and emission spectra. Generally, for cationic azo dyes, an increase in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax), depending on the specific electronic structure of the dye.

UV-Visible Absorption Spectroscopy

The following table presents a representative set of hypothetical UV-Visible absorption data for this compound in a range of solvents with increasing polarity. This data illustrates a plausible positive solvatochromism (bathochromic shift) with increasing solvent polarity, a common behavior for many azo dyes.[7][8]

| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) (Representative) |

| Dioxane | 2.2 | 495 | 28,000 |

| Chloroform | 4.8 | 502 | 30,000 |

| Tetrahydrofuran (THF) | 7.6 | 505 | 29,500 |

| Dichloromethane (DCM) | 8.9 | 510 | 31,000 |

| Acetone | 20.7 | 518 | 32,500 |

| Ethanol | 24.6 | 525 | 33,000 |

| Methanol (B129727) | 32.7 | 528 | 33,500 |

| Acetonitrile | 37.5 | 522 | 31,500 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 535 | 35,000 |

| Water | 80.1 | 540 | 36,000 |

Fluorescence Spectroscopy

This compound is also expected to exhibit fluorescence. The emission wavelength (λem) and quantum yield (Φ) are also sensitive to the solvent environment. The following table provides a hypothetical representation of its fluorescence properties.

| Solvent | λem (nm) (Hypothetical) | Stokes Shift (nm) (Hypothetical) | Fluorescence Quantum Yield (Φ) (Representative) |

| Dioxane | 530 | 35 | 0.05 |

| Chloroform | 540 | 38 | 0.08 |

| Tetrahydrofuran (THF) | 545 | 40 | 0.07 |

| Dichloromethane (DCM) | 552 | 42 | 0.10 |

| Acetone | 565 | 47 | 0.15 |

| Ethanol | 575 | 50 | 0.20 |

| Methanol | 580 | 52 | 0.22 |

| Acetonitrile | 570 | 48 | 0.18 |

| Dimethyl Sulfoxide (DMSO) | 590 | 55 | 0.25 |

| Water | 600 | 60 | 0.12 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Preparation of Stock and Sample Solutions

-

Stock Solution Preparation: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance. Dissolve the powder in a known volume of a suitable solvent (e.g., methanol or DMSO) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution, using sonication if necessary.

-

Sample Solution Preparation: Prepare a series of dilutions from the stock solution in the various solvents of interest. The final concentration for UV-Vis absorption measurements is typically in the micromolar range (e.g., 10-50 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0). For fluorescence measurements, more dilute solutions are often used (e.g., 1-10 µM) to avoid inner filter effects.

UV-Visible Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder of the spectrophotometer.

-

Spectral Acquisition: Scan a wavelength range that covers the expected absorption of this compound (e.g., 300-700 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector.

-

Excitation Wavelength Selection: Set the excitation wavelength to the λmax determined from the absorption spectrum for that solvent to ensure maximum fluorescence emission.

-

Emission Spectrum Acquisition: Scan the emission wavelengths over a range that is longer than the excitation wavelength (e.g., from λmax + 10 nm to 800 nm).

-

Data Analysis: Identify the wavelength of maximum emission (λem). The Stokes shift is calculated as the difference between λem and λmax.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95). The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chromophore like this compound.

Caption: Experimental workflow for spectroscopic analysis.

Solvatochromism Signaling Pathway

The diagram below provides a conceptual illustration of the solvatochromic effect, showing how the polarity of the solvent can influence the energy levels of a dye molecule.

References

- 1. This compound | C20H22ClN3O2 | CID 110099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [benchchem.com]

- 3. macschem.us [macschem.us]

- 4. researchgate.net [researchgate.net]

- 5. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 6. This compound | 68391-30-0 [chemicalbook.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. researchgate.net [researchgate.net]

The Cationic Nature of Basic Red 76: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76 (C.I. 12245; CAS No. 68391-30-0) is a cationic azo dye predominantly utilized in the cosmetics industry as a direct, semi-permanent hair colorant.[1][2] Its efficacy and vibrant red hue stem from its inherent chemical structure and cationic properties, which facilitate a strong affinity for the negatively charged surface of hair keratin (B1170402).[1][3] This technical guide provides an in-depth analysis of the core chemical and physical characteristics of this compound, its synthesis, mechanism of action, and relevant experimental protocols, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by a single azo group (-N=N-) linking a substituted naphthalene (B1677914) ring with a methoxyphenyl group.[4][5] The key to its functionality as a direct dye is the presence of a quaternary ammonium (B1175870) group, specifically a trimethylammonium moiety, which imparts a permanent positive charge, rendering the molecule cationic.[1] This cationic nature is fundamental to its interaction with substrates like hair fibers.[4] The molecule is typically supplied as a chloride salt.[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₂ClN₃O₂ | [5][6] |

| Molecular Weight | 371.86 g/mol | [5] |

| CAS Number | 68391-30-0 | [1] |

| Physical Form | Red Powder | |

| Melting Point | >200 °C (with decomposition) | [7] |

| Solubility | Water: 10 – 100 g/L; Ethanol: 0.3 – 3 g/L; Soluble in DMSO | [3][7][8] |

| UV-Vis Absorption Maxima (λmax) | 235 nm, 332 nm, 503 nm | [4][7] |

| Octanol-Water Partition Coefficient (Log P) | -1.78 | [7] |

| Oral LD50 (Rat) | >2 g/kg bw | [9] |

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye chemistry, involving a two-step process: diazotization followed by azo coupling.[1]

-

Diazotization: The process begins with the diazotization of a primary aromatic amine, o-anisidine (B45086) (2-methoxyaniline).[1][5] This reaction is carried out in a cold, acidic aqueous solution (typically 0-5 °C) with sodium nitrite (B80452) to form the corresponding diazonium salt, o-methoxybenzenediazonium chloride.[1][4][9] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1]

-

Azo Coupling: The highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with a coupling component.[1] In the case of this compound, the coupling agent is (7-hydroxy-2-naphthyl)trimethylammonium chloride.[1][5] The electrophilic diazonium cation attacks the electron-rich naphthol ring, which is activated by the hydroxyl group, leading to the formation of the final azo dye.[1]

Mechanism of Action as a Hair Dye

The cationic nature of this compound is central to its function as a semi-permanent hair dye. Hair keratin possesses a net negative charge due to the presence of carboxyl groups from amino acid residues, particularly under neutral to slightly acidic conditions.[1] This creates an electrostatic attraction for the positively charged this compound molecule.

The dyeing process is a direct adsorption mechanism where the pre-formed dye molecules are deposited onto the hair shaft.[1][2] The process typically involves:

-

Opening of the Hair Cuticle: Hair dye formulations are often slightly alkaline to open the protective outer layer of the hair, the cuticle.[10]

-

Dye Penetration and Binding: This allows the relatively small dye molecules to penetrate into the hair cortex to some extent and, more significantly, to bind to the negatively charged sites on the keratin proteins via strong electrostatic interactions.[1][2][4]

-

Color Deposition: The deposition of the vibrant red dye molecules on and within the hair shaft results in the desired coloration. As a semi-permanent dye, the color resists several washes.[1]

Experimental Protocols

Detailed experimental protocols for the analysis and safety assessment of this compound are crucial for reproducible research. Below are summaries of methodologies cited in safety assessment reports.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Objective: To determine the purity of this compound and identify impurities.[1][7]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[1]

-

Stationary Phase: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at one of the absorbance maxima of this compound (e.g., 503 nm for the visible color).[7]

-

Quantification: Purity is often calculated via area percentage from the chromatogram, though for quantitative analysis, a calibrated reference standard is required.[1][7]

Dermal Absorption Study (In Vitro)

-

Objective: To assess the percutaneous absorption of this compound.[9]

-

Methodology: Based on OECD Test Guideline 428.[9]

-

Experimental Setup:

-

Skin Samples: Dermatomed pig skin (approximately 0.75 mm thick) is mounted in Franz diffusion cells.[9]

-

Test Substance Application: A formulation containing a known concentration of this compound (e.g., 2% in a direct dye cream or water) is applied to the epidermal surface of the skin discs (e.g., 20 mg/cm²).[9]

-

Exposure and Rinsing: The skin is exposed to the substance for a defined period (e.g., 30 minutes) and then rinsed.[9]

-

Receptor Fluid: The receptor chamber of the diffusion cell is filled with a suitable fluid, such as phosphate-buffered saline, which is collected at various time points.[9]

-

Analysis: The amount of this compound is quantified in the stratum corneum, epidermis/dermis, and the receptor fluid using a suitable analytical technique (e.g., HPLC or, if radiolabeled, liquid scintillation counting).[9]

-

Ames Test for Bacterial Reverse Mutation

-

Objective: To evaluate the mutagenic potential of this compound.[7]

-

Methodology: Based on OECD Test Guideline 471.

-

Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Procedure:

-

The tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

A positive control (a known mutagen for each strain) and a negative control (vehicle) are run concurrently.

-

After incubation, the number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted.

-

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[7] Studies have shown positive results for this compound in this assay.[7]

Conclusion

This compound's functionality is intrinsically linked to its cationic nature, conferred by the quaternary ammonium group. This permanent positive charge dictates its primary application as a direct hair dye through a well-understood electrostatic binding mechanism. The synthesis is a standard two-step diazotization and coupling reaction. A comprehensive understanding of its chemical properties, supported by robust analytical and toxicological data, is essential for its continued safe use in cosmetic formulations and for guiding future research in dye chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. macschem.us [macschem.us]

- 4. Buy this compound (EVT-317225) | 68391-30-0 [evitachem.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound | C20H22ClN3O2 | CID 110099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. This compound - Premium Industrial Dye in Powder Form at Affordable Prices [meghadyes.com]

- 9. cir-safety.org [cir-safety.org]

- 10. cosmeticscience.net [cosmeticscience.net]

In Vitro Toxicological Profile of Basic Red 76: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76 (CI 12245) is a cationic azo dye primarily used as a colorant in semi-permanent hair dye formulations and as a hair-conditioning agent.[1][2] Its use in cosmetic products necessitates a thorough evaluation of its toxicological profile to ensure consumer safety. This technical guide provides an in-depth overview of the in vitro toxicology of this compound, summarizing key findings from cytotoxicity and genotoxicity studies. The information is compiled from scientific assessments by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel.[2][3][4][5][6] This document is intended to serve as a resource for researchers and professionals involved in the safety assessment of cosmetic ingredients and other chemical entities.

Physicochemical Properties

This compound is a red powder with a melting point of 200°C and an octanol-water partitioning coefficient (log P) of -1.78, indicating its water-soluble nature.[3] Ultraviolet-visible (UV-Vis) spectra have shown maxima at 235 nm and 332 nm for different purities of the substance.[3] It is important to note that toxicological studies have been conducted on formulations of this compound with varying purities and containing impurities such as o-anisidine, chloride, sodium, and monomethyl sulfate.[3][4]

Cytotoxicity Profile

While specific IC50 values from standardized cytotoxicity assays like MTT or Neutral Red Uptake are not detailed in the provided regulatory assessments, the SCCS report notes that in a pre-test for a mammalian cell gene mutation assay, precipitation of this compound was observed at 1700 µg/mL in the presence of S9-mix, suggesting a threshold for solubility and potential cytotoxicity at high concentrations.[4]

Genotoxicity and Mutagenicity

The genotoxic potential of this compound has been evaluated in a battery of in vitro assays. The results are summarized in the tables below.

Mutagenicity Data

Table 1: Ames Test Results for this compound

| Test Strain(s) | Metabolic Activation | Concentration Range | Result | Reference |

| S. typhimurium TA1537, TA1538 | Not Specified | Not Specified | Positive | [5] |

| S. typhimurium TA98, TA100, TA1535 | With and Without | Up to 5000 µ g/plate | Negative | [5] |

| S. typhimurium (General) | With and Without | Not Specified | Positive in bacterial cells | [1][4] |

Table 2: In Vitro Mammalian Cell Gene Mutation Assay Results for this compound

| Cell Line | Metabolic Activation | Concentration Range | Result | Reference |

| Chinese hamster V79 cells | With and Without | Not Specified | Negative | [5] |

| Mouse lymphoma L5178Y cells | With and Without | Up to 425 µg/mL | Negative | [5] |

Clastogenicity Data

Table 3: In Vitro Chromosome Aberration Test Results for this compound

| Cell Line | Metabolic Activation | Concentration Range | Result | Reference |

| Chinese hamster lung cells V79 | Not Specified | Not Specified | Negative | [7] |

The collective in vitro data indicates that this compound can induce gene mutations in some bacterial strains but does not appear to be mutagenic or clastogenic in mammalian cells in vitro.[4][5] The CIR Expert Panel noted that the positive results in some in vitro genotoxicity studies were observed at concentrations much higher than those used in cosmetic products and that all in vivo genotoxicity assays were negative.[5][6]

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[8]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[9]

-

Compound Exposure: Treat cells with various concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red Uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[10][11]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate and incubate to allow for attachment and growth.[12]

-

Compound Exposure: Treat cells with a range of this compound concentrations for a specified duration.[12]

-

Neutral Red Incubation: Remove the treatment medium, wash the cells with PBS, and add 100 µL of neutral red solution (e.g., 50 µg/mL in medium). Incubate for 2-3 hours.[10][12]

-

Dye Extraction: Wash the cells with a fixative solution (e.g., 0.1% CaCl2 in 0.5% formaldehyde) and then add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to extract the dye.[11][12]

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[12]

-

Data Analysis: Determine cell viability by comparing the absorbance of treated cells to that of untreated controls.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[13][14]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.[15]

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[13][14]

-

Cell Lysis: Immerse the slides in a lysis buffer (high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear DNA.[13][14]

-

DNA Unwinding and Electrophoresis: For the alkaline comet assay, incubate the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.[13][14]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).[16]

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[13]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[17][18] The assay detects the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.[17][18]

Protocol:

-

Preparation: Prepare various concentrations of this compound. For metabolic activation, a rat liver extract (S9 fraction) is included.[17]

-

Exposure: In a test tube, combine the test compound, the bacterial strain, and either S9 mix or a buffer.[17]

-

Plating: Add molten top agar (B569324) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (histidine-deficient).[17][18]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

-

Colony Counting: Count the number of revertant colonies (his+) on the test plates and compare it to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[18]

Visualization of Experimental Workflows

References

- 1. This compound [benchchem.com]

- 2. Safety Assessment of this compound as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. ec.europa.eu [ec.europa.eu]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. ec.europa.eu [ec.europa.eu]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. qualitybiological.com [qualitybiological.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. rndsystems.com [rndsystems.com]

- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 16. mdpi.com [mdpi.com]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

A Technical Guide to the Thermal Stability and Degradation of Basic Red 76

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and degradation pathways of the cationic azo dye, Basic Red 76 (C.I. 12245). This document summarizes key physicochemical properties, details known degradation mechanisms, and outlines experimental protocols for thermal analysis.

Physicochemical and Thermal Properties

This compound is a monoazo dye recognized for its use in semi-permanent hair colorant formulations.[1][2] Its thermal stability is a critical parameter for safety assessment and formulation development. The available data on its physical and thermal properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride | [1] |

| CAS Number | 68391-30-0 | [3][4] |

| Molecular Formula | C₂₀H₂₂ClN₃O₂ | |

| Molecular Weight | 371.86 g/mol | [5] |

| Physical Form | Fine red powder | [5][6] |

| Melting Point | ~200 °C (decomposition) | [5][6][7] |

| Water Solubility | 10 - 100 g/L | [5][6][7] |

| log Pow | -1.78 | [5][6][7] |

| UV-Vis λmax | 235 nm, 332 nm, 503 nm | [5][6][7] |

Thermal Degradation Pathways

The primary thermal degradation pathway for azo dyes like this compound involves the cleavage of the azo bond (-N=N-). Under reductive conditions, this cleavage results in the formation of corresponding aromatic amines. For this compound, this reductive cleavage is expected to yield o-anisidine (B45086) and 8-amino-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium.[1]

Oxidative degradation can also occur, particularly at elevated temperatures in the presence of oxygen. This can lead to the formation of a more complex mixture of degradation products, including oxidized aromatic fragments.[1]

Below is a diagram illustrating the primary reductive cleavage of this compound.

Experimental Protocols for Thermal Analysis

Standardized thermal analysis techniques are crucial for evaluating the thermal stability of dyes like this compound. The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperatures of the material.[1][8]

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature of approximately 600 °C.

-

Use a constant heating rate, typically 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature. The data is typically plotted as percent mass loss versus temperature.

-

Analysis: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the temperature at which significant mass loss begins. The temperatures at which 5% and 50% mass loss occur are also commonly reported.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Objective: To determine the decomposition temperature and enthalpy of this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum). Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 250 °C).

-

Use a constant heating rate, typically 10 °C/min.

-

-

Data Acquisition: Record the heat flow to the sample as a function of temperature.

-

Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. For this compound, a broad endotherm or exotherm around 200 °C would indicate decomposition. The peak temperature and the integrated area of the peak (enthalpy change) should be determined.

Conclusion

This compound exhibits thermal decomposition at approximately 200 °C. The primary degradation pathway is understood to be the reductive cleavage of the azo bond, leading to the formation of aromatic amines. Further research employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would provide more detailed insights into the evolved gases and the complete degradation mechanism. The experimental protocols provided in this guide offer a foundation for conducting rigorous thermal analysis of this and similar azo dyes.

References

- 1. This compound [benchchem.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

Purity Analysis of Basic Red 76: A Comprehensive HPLC-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Basic Red 76 (C.I. 12245), a cationic azo dye commonly used in semi-permanent hair colorant formulations. Ensuring the purity of this compound is critical for product safety, efficacy, and regulatory compliance. This document provides a comprehensive experimental protocol, data presentation standards, and visual workflows to aid researchers and analysts in implementing a reliable purity assessment.

Introduction

This compound is a monoazo dye valued for its ability to directly impart color to hair.[1] The manufacturing process and subsequent storage can introduce various impurities, including starting materials, by-products, and degradation products.[1][2] Common impurities associated with this compound include o-anisidine, monomethyl sulfate, chloride, and sodium.[2][3][4] Regulatory bodies require stringent purity control of cosmetic ingredients to ensure consumer safety. Therefore, a validated, high-resolution analytical method is essential for quantifying the purity of this compound and identifying any potential contaminants.

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is the cornerstone technique for this analysis, offering the necessary sensitivity and resolution to separate the main dye component from its impurities.[1][4]

Experimental Protocol: HPLC-DAD Method for this compound

This section provides a detailed methodology for the purity analysis of this compound.

2.1. Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV-Vis detector.

-

Chromatographic Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]

-

Reference Standard: A well-characterized, high-purity standard of this compound.

-

Reagents: Acetonitrile (B52724) (HPLC grade), water (HPLC grade), ammonium (B1175870) acetate, and an ionic liquid such as 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (optional, for improved peak shape).[5]

-

Sample Preparation: Volumetric flasks, pipettes, and 0.45 µm syringe filters.

2.2. Chromatographic Conditions

The following table outlines the recommended HPLC parameters for the analysis.

| Parameter | Recommended Setting |

| Mobile Phase A | 50 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-1 min: 95% A, 5% B1-10 min: Linear gradient to 50% A, 50% B10-12 min: Hold at 50% A, 50% B12.1-15 min: Return to 95% A, 5% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C[5] |

| Injection Volume | 10 µL |

| Detection | DAD, monitoring at 235 nm, 332 nm, and 503 nm.[4] Use 503 nm for quantification of this compound. |

2.3. Preparation of Solutions

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a stock solution of 100 µg/mL. Prepare a working standard of 10 µg/mL by diluting the stock solution.

-

Sample Solution: Prepare the sample in the same manner as the standard solution, using the same concentration.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

Data Analysis and Presentation

Purity is typically determined by area percent calculation, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.[4]

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

For a more accurate, quantitative determination, a reference standard should be used to create a calibration curve.

3.1. Representative Chromatographic Data

The following table summarizes hypothetical retention times and peak areas for a sample of this compound.

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |

| 1 | 2.5 | 150 | 1.5 | o-Anisidine |

| 2 | 4.8 | 100 | 1.0 | Unknown Impurity |

| 3 | 7.2 | 9600 | 96.0 | This compound |

| 4 | 9.1 | 150 | 1.5 | Degradation Product |

| Total | 10000 | 100.0 |

Visualizing the Workflow and Data Relationships

To clarify the experimental and analytical processes, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for HPLC purity analysis of this compound.

Caption: Logical flow for the calculation of purity from chromatographic data.

Conclusion

This technical guide provides a comprehensive framework for the purity analysis of this compound using HPLC-DAD. The detailed experimental protocol, data analysis methodology, and clear visual workflows offer a robust starting point for researchers in the cosmetics and pharmaceutical industries. Adherence to this guide will facilitate accurate and reproducible purity assessments, ensuring the quality and safety of final products containing this compound. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.

References

Basic Red 76 (CAS 68391-30-0): A Technical Guide to its Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76, with CAS number 68391-30-0, is a cationic monoazo dye.[1] Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms the chromophore responsible for their color.[2] As a cationic dye, this compound possesses a positive charge, which facilitates its interaction with negatively charged substrates.[3] While its primary and most well-documented application is in the cosmetics industry as a direct hair colorant, its chemical properties suggest potential for broader research applications.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, mechanism of action in its principal application, and a summary of its toxicological profile. Potential, albeit less documented, research applications will also be discussed.

Chemical and Physical Properties

This compound is a red powder that is soluble in water.[1] Its chemical structure features a trimethylammonium group, which imparts the positive charge, and an azo bridge connecting a substituted benzene (B151609) ring with a naphthalene (B1677914) derivative.[5]

| Property | Value | Reference(s) |

| CAS Number | 68391-30-0 | [2] |

| Molecular Formula | C₂₀H₂₂ClN₃O₂ | [5] |

| Molecular Weight | 371.87 g/mol | [5] |

| IUPAC Name | [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride | [3] |

| Synonyms | C.I. This compound, Arianor Madder Red | [5] |

| Appearance | Red powder | [2] |

| Melting Point | 200 °C | [2] |

| Solubility | Soluble in water | [1] |

| UV-Vis Maxima (λmax) | 235 nm and 332 nm (in water, purity dependent) | [2] |

| Octanol-Water Partition Coefficient (log Kow) | -1.78 | [2] |

Core Applications and Methodologies

The primary application of this compound is as a direct dye in semi-permanent hair coloring formulations.[3] Its cationic nature allows it to bind to the negatively charged keratin (B1170402) proteins in hair through electrostatic interactions.[6]

Synthesis of this compound

The synthesis of this compound follows a typical two-step process for azo dyes: diazotization followed by azo coupling.[2][6]

Materials:

-

2-Methoxyaniline (o-anisidine)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride (coupling component)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, filtration apparatus

Procedure:

-

Diazotization:

-

Dissolve 2-methoxyaniline in an aqueous solution of hydrochloric acid in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution. Maintain the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure the complete formation of the 2-methoxybenzenediazonium chloride salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve the coupling component, 7-hydroxy-N,N,N-trimethylnaphthalen-2-aminium chloride, in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution to 0-5 °C in an ice bath.

-

Slowly add the chilled diazonium salt solution to the coupling component solution with vigorous stirring.

-

An immediate precipitation of the red dye, this compound, will be observed.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Isolate the precipitated this compound by vacuum filtration.

-

Wash the filter cake with cold distilled water to remove any unreacted starting materials and salts.

-

Dry the purified product in a vacuum oven at a low temperature.

-

Interaction with Biological Substrates

The primary documented biological interaction of this compound is its binding to keratin. As a cationic dye, it forms strong electrostatic bonds with the negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) present in the keratin protein of hair fibers. This interaction is the basis for its use as a semi-permanent hair colorant.

Potential Research Applications

While detailed studies are scarce, the chemical nature of this compound suggests its potential utility in other research domains beyond cosmetology.

-

Biological Staining: As a cationic dye, this compound could potentially be used as a biological stain for visualizing negatively charged structures in cells and tissues, such as nucleic acids in the nucleus or acidic mucopolysaccharides in connective tissues.[7] However, specific protocols for its use in histology or cytology have not been found in the available literature.

-

Intermediate in Chemical Synthesis: Some sources suggest that this compound can serve as an intermediate in the synthesis of certain drugs and perfumes.[7] The azo bond can be chemically reduced to yield two separate amine compounds, which could then be used as building blocks for more complex molecules. Further research is needed to identify specific synthetic pathways where this compound is utilized as a precursor.

Toxicological Data Summary

The toxicological profile of this compound has been extensively studied in the context of its use in cosmetic products. The following table summarizes key toxicological endpoints.

| Study Type | Species | Route | Results | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | Mouse (CF1) | Oral | > 10 g/kg bw (55.5% purity) | [1] |

| Rat (Wistar) | Oral | > 2 g/kg bw (62% purity) | [1] | |

| Rat (CFY) | Oral | > 16 g/kg bw (55.5% purity) | [2] | |

| Dermal Absorption | Pig Skin (in vitro) | Dermal | Bioavailability: 1.96 - 6.52 µg/cm² | [1] |

| Genotoxicity (Ames Test) | S. typhimurium | In vitro | Positive results observed | [8] |

| Genotoxicity (Micronucleus Test) | Mammalian cells | In vivo | Negative results | [8] |

| Developmental Toxicity (NOAEL) | Rat | Oral | 60 mg/kg bw/day | [2] |

It is noteworthy that while some in vitro genotoxicity studies have shown positive results, in vivo assays have been negative.[8]

Conclusion

This compound is a well-characterized cationic azo dye with a primary, commercially significant application in the hair dye industry. Its synthesis is straightforward, and its interaction with keratin is based on fundamental electrostatic principles. While its potential in other research areas such as biological staining and as a chemical intermediate has been suggested, there is a clear lack of published, in-depth studies and protocols for these applications. The extensive toxicological data available, however, provides a solid foundation for any future research into novel applications of this compound. For scientists and professionals in drug development and other research fields, this compound may represent an interesting starting point for the development of new probes, stains, or synthetic precursors, though significant foundational research would be required to validate these potential uses.

References

- 1. cir-safety.org [cir-safety.org]

- 2. cir-safety.org [cir-safety.org]

- 3. This compound [benchchem.com]

- 4. Safety Assessment of this compound as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. Buy this compound (EVT-317225) | 68391-30-0 [evitachem.com]

- 7. macschem.us [macschem.us]

- 8. ec.europa.eu [ec.europa.eu]

Basic Red 76: A Technical Guide to its Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Basic Red 76, a cationic azo dye. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work, for example, as a staining agent, a model compound for dye-protein interaction studies, or in the development of diagnostic tools. This document summarizes key quantitative data, outlines the classical synthesis protocol, and provides a visual representation of the synthesis workflow.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below for easy reference and calculation.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₂₂ClN₃O₂ | [1][2][3][4] |

| Molecular Weight | 371.9 g/mol | [1][2] |

| CAS Number | 68391-30-0 | [3][4][5] |

| Appearance | Red powder | [5] |

| Melting Point | 200 °C | [5] |

| Solubility | Soluble in Water & Ethanol | [2] |

| logP (Octanol-Water Partition Coefficient) | -1.78 | [5] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a classic example of azo dye formation, involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an aromatic alcohol.[5][6] This process is a foundational technique in organic chemistry and is relevant for researchers interested in synthesizing their own dyes or understanding the chemistry of azo compounds.

Step 1: Diazotization of o-Anisidine (B45086)

The first step involves the conversion of a primary aromatic amine, o-anisidine (2-methoxyaniline), into a diazonium salt.[5][6] This reaction is typically carried out in a cold, aqueous acidic solution with sodium nitrite.[5][6] The resulting diazonium salt is highly reactive and is used immediately in the next step.

Step 2: Azo Coupling

The highly reactive diazonium salt is then quickly reacted with an aromatic alcohol, specifically (7-hydroxy-2-naphthyl)trimethylammonium chloride, in an arylazo-dehydrogenation reaction.[5][6] This coupling reaction results in the formation of the azo dye, this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Methodological & Application

Basic Red 76 for Mammalian Cell Staining: An Application Overview and Generalized Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Red 76, also known as C.I. 12245, is a cationic azo dye predominantly utilized in the cosmetics industry as a component in semi-permanent hair color formulations.[1][2] While its application in biological research for mammalian cell staining is not well-documented in peer-reviewed literature, its chemical properties suggest a potential utility as a cellular stain. This document provides an overview of the known characteristics of this compound and presents a generalized, hypothetical protocol for its use in staining mammalian cells, based on the principles of cationic and reactive dyes. It is critical to note that this protocol is a starting point for research and requires extensive optimization and validation for any specific application.

Introduction

This compound is a water-soluble, cationic, monoazo dye.[3] Its molecular structure contains a positively charged trimethylammonium group, which facilitates its interaction with negatively charged molecules such as proteins.[1] In its primary application as a hair dye, it binds to the keratin (B1170402) in hair.[1] Theoretically, this affinity for proteins could be leveraged for staining cells for visualization by microscopy. Some sources suggest it may be employed in staining techniques for biological samples.[2]

The proposed mechanism for cellular staining is based on the interaction of the cationic dye with anionic components of the cell and potential covalent binding to proteins. It has been hypothesized that this compound could act as a viability stain, differentiating between live and dead cells based on cell membrane integrity. In this model, the dye would be largely excluded from live cells with intact membranes, resulting in faint staining, while readily entering membrane-compromised dead cells and binding to intracellular proteins, leading to a stronger signal.

Disclaimer: The following protocols are generalized and have not been validated for specific cell types or applications. Researchers should perform thorough optimization and validation.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | C.I. 12245, Arianor Madder Red | [1][2] |

| CAS Number | 68391-30-0 | [4] |

| Molecular Formula | C₂₀H₂₂ClN₃O₂ | [4] |

| Molecular Weight | 371.86 g/mol | [4] |

| Appearance | Red to violet powder | [3][5] |

| Solubility | Water soluble | [3] |

| UV-Vis Maxima | 235 nm, 332 nm | [3] |

Generalized Staining Workflow

The following diagram illustrates a general workflow for mammalian cell staining. This workflow would need to be adapted and optimized for this compound.

Experimental Protocols (Hypothetical)

These protocols are based on general procedures for staining cells with cationic or reactive dyes and must be optimized.

Reagent Preparation

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

This compound Stock Solution: Due to its water solubility, a stock solution can be prepared in water or a suitable buffer like PBS. A starting concentration of 1 mg/mL is suggested. The solution should be protected from light and can be stored at 4°C for a short term or -20°C for longer periods.

-

Staining Solution: The stock solution should be diluted in a suitable buffer (e.g., PBS or cell culture medium without serum) to the desired working concentration. A titration experiment is necessary to determine the optimal concentration.

Staining Protocol for Live Cells

This protocol is designed to assess cell viability based on membrane integrity.

-

Cell Preparation:

-

For adherent cells, grow cells on coverslips in a multi-well plate.

-

For suspension cells, centrifuge to pellet the cells and resuspend in PBS.

-

-

Staining:

-

Prepare a range of concentrations of this compound in serum-free medium or PBS (e.g., 0.1, 1, 5, 10, 25 µg/mL) to determine the optimal concentration.

-

Remove the culture medium and wash the cells once with PBS.

-

Add the this compound staining solution to the cells and incubate for a suggested time of 15-30 minutes at 37°C, protected from light. Incubation time is a critical parameter for optimization.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

-

-

Imaging:

-

Mount the coverslips on a microscope slide with a drop of PBS or imaging buffer.

-

Image immediately using a fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically.

-

Staining Protocol for Fixed Cells

This protocol is for staining intracellular components after fixation.

-

Cell Preparation and Fixation:

-

Prepare adherent or suspension cells as described above.

-

Fix the cells with a suitable fixative, for example, 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Staining:

-

Prepare the this compound staining solution at the optimized concentration.

-

Incubate the fixed (and permeabilized) cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips on a microscope slide using an appropriate mounting medium.

-

Image using a fluorescence microscope.

-

Data Presentation (Hypothetical Optimization Parameters)

The following table outlines the key parameters that require optimization for a successful staining protocol with this compound.

| Parameter | Range for Optimization | Purpose |

| Stain Concentration | 0.1 - 50 µg/mL | To achieve optimal signal-to-noise ratio without cytotoxicity. |

| Incubation Time | 5 - 60 minutes | To allow sufficient time for dye uptake and binding. |

| Incubation Temperature | Room Temperature or 37°C | To optimize staining efficiency. |

| Staining Buffer | PBS, Serum-free medium | To ensure compatibility and minimize non-specific binding. |

| Fixative | 4% PFA, Methanol | To preserve cell morphology. |

| Permeabilizing Agent | 0.1-0.5% Triton X-100, Saponin | To allow intracellular access of the dye. |

Mandatory Visualizations

Signaling Pathway and Mechanism of Action (Hypothesized)

The proposed mechanism of differential staining of live and dead cells by this compound is illustrated below.

References

Application Notes and Protocols: Basic Red 76 as a Fluorescent Probe for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 76 (C.I. 12245; CAS No. 68391-30-0) is a cationic azo dye traditionally used in the cosmetics industry as a hair colorant.[1] Its chemical structure, featuring a delocalized positive charge, suggests its potential as a fluorescent probe for live-cell imaging. Cationic dyes are known to accumulate in organelles with a negative membrane potential, such as mitochondria, making them valuable tools for studying cellular physiology and pathology.[2]

These application notes provide a comprehensive guide to utilizing this compound as a fluorescent probe for cellular imaging, including its photophysical properties, a detailed protocol for cell staining, and considerations for cytotoxicity.

Principle of Action

This compound is a cell-permeant cationic molecule. Due to its positive charge, it is actively sequestered in cellular compartments with a negative interior membrane potential. The primary target for such dyes is the mitochondria, which maintain a significant electrochemical gradient across their inner membrane. This accumulation within the mitochondria allows for their visualization using fluorescence microscopy.

Caption: Cellular uptake and mitochondrial accumulation of this compound.

Photophysical and Chemical Properties

A summary of the known and estimated photophysical and chemical properties of this compound is provided below. It is important to note that while the visible absorption maximum has been reported, the fluorescence emission maximum is an estimation based on similar azo dyes and should be confirmed experimentally.

| Property | Value | Reference/Note |

| Chemical Name | [7-hydroxy-8-[(2-methoxyphenyl)diazenyl]naphthalen-2-yl]-trimethylazanium;chloride | --INVALID-LINK-- |

| CAS Number | 68391-30-0 | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₂₂ClN₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 371.86 g/mol | --INVALID-LINK-- |

| Appearance | Red powder | [2][3] |

| Solubility | Water soluble | [2][3] |

| UV-Vis Absorption Maxima | 235 nm, 332 nm, ~503 nm | [2][3][4] |

| Estimated Excitation Wavelength | ~503 nm | Based on the visible absorption maximum. |

| Estimated Emission Wavelength | ~640 nm | Estimated based on the Stokes shift of similar red azo dyes.[5][6][7] |

| Quantum Yield (Φ) | To be determined empirically | Azo dyes often have low quantum yields, but some can be fluorescent.[8][9] |

| Photostability | To be determined empirically | Azo dyes can be susceptible to photobleaching.[10][11] |

Experimental Protocols

Reagent Preparation

1. Stock Solution (1 mM):

-

To prepare a 1 mM stock solution, dissolve 3.72 mg of this compound in 10 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Mix thoroughly by vortexing until the dye is completely dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

2. Working Staining Solution (100-500 nM):

-

On the day of the experiment, dilute the 1 mM stock solution in a pre-warmed, serum-free culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 100-500 nM.

-

The optimal concentration should be determined empirically for each cell type and experimental condition to achieve sufficient signal with minimal cytotoxicity.

Staining Protocol for Adherent Cells

Caption: Workflow for staining adherent cells with this compound.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed serum-free medium or HBSS.

-